Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-

Vue d'ensemble

Description

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- is a synthetic peptide derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It is involved in various physiological processes, including regulation of energy balance, memory, and learning. The specific fragment, Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-, has been modified to enhance its stability and activity, making it a valuable tool in scientific research .

Méthodes De Préparation

The synthesis of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Analyse Des Réactions Chimiques

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU. Major products formed from these reactions depend on the specific modifications made to the peptide .

Applications De Recherche Scientifique

Cancer Therapeutics

Recent studies indicate that NPY and its analogs can influence cancer cell behavior:

- Tumor Growth Regulation : NPY released from neuroblastoma cells promotes cell proliferation through the Y2 receptor. Antagonists like BIIE0246 have been shown to inhibit MAPK activation, leading to reduced proliferation and increased apoptosis in cancer cells .

- Enhanced Drug Delivery : NPY-loaded nanoparticles have been developed to improve the therapeutic efficacy of chemotherapeutic agents such as doxorubicin against breast cancer cells. These nanoparticles enhance drug delivery and promote apoptosis .

| Application Area | Mechanism/Effect | References |

|---|---|---|

| Tumor Growth Regulation | Promotes proliferation via Y2 receptor | |

| Drug Delivery | Enhances efficacy of doxorubicin |

Imaging Biomarkers

NPY has been utilized in developing imaging biomarkers for studying receptor occupancy:

- PET Imaging : The development of PET tracers targeting NPY receptors allows for non-invasive imaging of receptor dynamics in vivo. This approach aids in understanding the role of NPY in various physiological and pathological conditions .

Neuroendocrine Functions

Neuropeptide Y (24-36) amide has significant implications for neuroendocrine functions:

- Stress Response : It plays a role in modulating stress responses by influencing neurotransmitter release and neuronal excitability in stress-sensitive brain regions.

- Appetite Regulation : NPY is a potent appetite stimulant, making it a target for obesity-related research.

Case Study: Cancer Treatment with NPY Analogues

A study investigated the effects of NPY analogues on neuroblastoma cells, demonstrating that treatment with Y2R antagonists significantly reduced cell proliferation and induced apoptosis. This was attributed to the inhibition of glycolysis pathways essential for cancer cell survival under hypoxic conditions .

Case Study: PET Imaging Development

Research focusing on PET imaging for NPY receptors highlighted the synthesis of high-affinity ligands capable of binding selectively to Y1 receptors. This advancement allows researchers to visualize receptor occupancy in real-time, providing insights into the neuropeptide's role in diseases like obesity and anxiety disorders .

Mécanisme D'action

The mechanism of action of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- involves binding to neuropeptide Y receptors, particularly the Y2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of MAPK pathways. These pathways ultimately lead to physiological effects such as appetite regulation and stress response .

Comparaison Avec Des Composés Similaires

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can be compared with other neuropeptide Y fragments and analogs, such as:

Neuropeptide Y (1-36): The full-length peptide with broader receptor activity.

Neuropeptide Y (13-36): A fragment with selective Y2 receptor activity.

Neuropeptide Y (3-36): Another fragment with distinct receptor binding properties.

The uniqueness of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- lies in its enhanced stability and selective receptor activity, making it a valuable tool for studying specific physiological processes .

Activité Biologique

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neurovascular function. The specific fragment "Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))" is a modified version of NPY that has garnered attention due to its unique biological activities. This article delves into the biological activity of this peptide, supported by research findings and case studies.

Structural Characteristics

The structure of Neuropeptide Y (24-36) amide is characterized by its sequence and post-translational modifications. The N-acetylation at the N-terminus and the substitution of leucine at positions 28 and 31 are critical for its biological activity. These modifications enhance receptor binding affinity and specificity.

Biological Functions

1. Appetite Regulation:

NPY is primarily known for its role in stimulating appetite. Studies have shown that the fragment (24-36) retains significant activity in promoting food intake. This effect is mediated through the Y2 receptor, which is predominantly expressed in the hypothalamus.

2. Neurovascular Regulation:

NPY is involved in neurovascular control, influencing blood flow and vascular tone. The C-terminal fragments, including NPY (24-36), have been shown to potentiate vasoconstriction responses mediated by sympathetic neurotransmitters. This action is particularly relevant in conditions of stress where NPY levels increase significantly .

3. Stress Response:

Research indicates that NPY plays a protective role in stress-related disorders. Elevated levels of NPY are associated with reduced anxiety and depression symptoms, suggesting that the peptide may have therapeutic potential for mood disorders .

Case Studies

Case Study 1: Appetite Stimulation

In a controlled study involving rats, administration of NPY (24-36) resulted in a significant increase in food consumption compared to controls. The peptide's effects were blocked by Y2 receptor antagonists, confirming its mechanism of action .

Case Study 2: Vascular Response

A study on the effects of NPY (24-36) on vascular function demonstrated that this peptide enhances sympathetic vasoconstriction in skeletal muscle. The findings indicated that the fragment effectively increased vascular resistance during sympathetic stimulation, highlighting its role in modulating blood flow under stress conditions .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of Neuropeptide Y (24-36):

The biological activity of Neuropeptide Y (24-36) amide is primarily mediated through its interaction with specific receptors:

- Y1 Receptor: Critical for mediating appetite stimulation and anxiolytic effects.

- Y2 Receptor: Involved in neurovascular regulation and angiogenesis.

Studies indicate that modifications at both the N-terminus and C-terminus significantly influence receptor binding affinities and downstream signaling pathways .

Propriétés

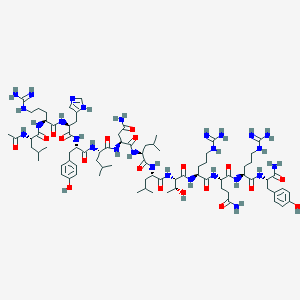

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBNKKHNKAGAE-ZQWBWPFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H131N27O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165956 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1787.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-24-3 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155709243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.